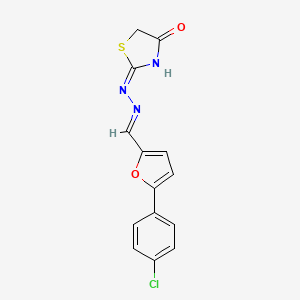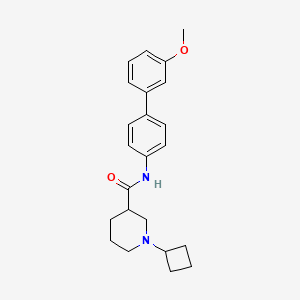![molecular formula C22H20N2O4 B6056090 1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6056090.png)
1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone, commonly known as MDPT, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has been used as a research chemical. MDPT is a potent stimulant that has been found to exhibit psychoactive properties. It has gained popularity among the research community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
MDPT acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent for these neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
The psychoactive effects of MDPT include euphoria, increased energy, and increased sociability. It also leads to an increase in heart rate, blood pressure, and body temperature. Prolonged use of MDPT has been found to lead to tolerance and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
MDPT has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications. It is a potent stimulant that has been found to exhibit psychoactive properties. However, there are limitations to its use in lab experiments. Prolonged use of MDPT has been found to lead to tolerance and dependence, which can affect the validity of the results obtained in lab experiments.
Orientations Futures
MDPT has shown potential as a treatment for drug addiction, cognitive enhancer, and antidepressant. Future research should focus on the development of more potent and selective analogs of MDPT that can be used for therapeutic purposes. Furthermore, the potential long-term effects of MDPT use should be studied to determine its safety for human use.
Méthodes De Synthèse
The synthesis of MDPT involves the reaction of 3,4-methylenedioxyphenylacetone with 1-(1H-indol-6-ylcarbonyl)piperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields MDPT as a white crystalline powder. The purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
MDPT has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant and anxiolytic properties. MDPT has also been studied for its potential as a treatment for drug addiction. It has been found to reduce drug-seeking behavior in animal studies. Furthermore, MDPT has been studied for its potential as a cognitive enhancer. It has been found to improve memory and learning in animal studies.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[1-(1H-indole-6-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(15-5-6-19-20(11-15)28-13-27-19)17-2-1-9-24(12-17)22(26)16-4-3-14-7-8-23-18(14)10-16/h3-8,10-11,17,23H,1-2,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAORRUUANVEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056008.png)
![3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6056016.png)
![2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6056027.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6056042.png)
![1-{2-[(2,2-diallyl-1-pyrrolidinyl)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6056045.png)
![2-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6056057.png)
![2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6056062.png)

![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6056079.png)
![N-(1-cyclopropylethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6056083.png)

![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6056093.png)

![ethyl 4-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6056113.png)